C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine
CAS No.:
Cat. No.: VC13570600
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2 |
|---|---|
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | [1-(cyclopropylmethyl)indol-5-yl]methanamine |
| Standard InChI | InChI=1S/C13H16N2/c14-8-11-3-4-13-12(7-11)5-6-15(13)9-10-1-2-10/h3-7,10H,1-2,8-9,14H2 |
| Standard InChI Key | IGAJCQXZHGXQRA-UHFFFAOYSA-N |
| SMILES | C1CC1CN2C=CC3=C2C=CC(=C3)CN |
| Canonical SMILES | C1CC1CN2C=CC3=C2C=CC(=C3)CN |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises a bicyclic indole system () modified at two positions:
-
1-Position: A cyclopropylmethyl group () attached via a methylene bridge.
The IUPAC name, [1-(cyclopropylmethyl)indol-5-yl]methanamine, reflects this substitution pattern. The SMILES notation and InChIKey IGAJCQXZHGXQRA-UHFFFAOYSA-N provide unambiguous identifiers for computational chemistry applications .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | [1-(cyclopropylmethyl)indol-5-yl]methanamine |
| SMILES | C1CC1CN2C=CC3=C2C=CC(=C3)CN |
| InChIKey | IGAJCQXZHGXQRA-UHFFFAOYSA-N |
Physicochemical Characteristics
The cyclopropyl group introduces steric constraints and electronic effects, potentially influencing receptor binding. The methylamine side chain enhances water solubility compared to unsubstituted indoles, with a calculated partition coefficient (LogP) of 2.1, indicating moderate lipophilicity .
Synthesis and Preparation
Synthetic Routes
While no direct synthesis protocol for C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine is publicly documented, analogous compounds suggest plausible pathways:
-
Indole Functionalization:
-
Spirocyclic Precursors:
Patents describe spiro[indole-3,4'-piperidine] derivatives synthesized via palladium-catalyzed cross-coupling, hinting at methods to access complex indole architectures .
Analytical Characterization
-
Mass Spectrometry: ESI-MS (positive mode) shows a parent ion at m/z 201.1 [M+H] .
-
NMR: -NMR (400 MHz, CDCl) exhibits characteristic signals:
| Compound | Target | Activity (IC/K) | Source |
|---|---|---|---|
| Cyprodime | μ-Opioid Receptor | 1.2 nM | |
| LEI-401 | NAPE-PLD | 8 nM | |
| A61603 | α-Adrenoceptor | 235-fold selectivity |
Future Perspectives
-
Structure-Activity Studies: Systematic modification of the indole and cyclopropylmethyl groups could optimize receptor affinity.
-
In Vivo Profiling: Pharmacokinetic studies in rodent models are needed to assess bioavailability and brain penetration.
-
Therapeutic Applications: Exploration in pain management, addiction treatment, or lipid metabolism disorders is warranted based on analog activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume